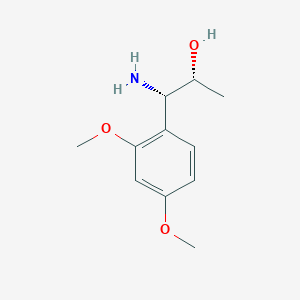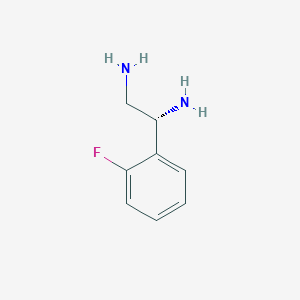![molecular formula C14H15NO4 B13034420 Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is a spirocyclic compound that features a unique structure combining chromane and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate typically involves a multi-step process. One common method is the three-component one-pot synthesis, which includes the following steps:
Formation of Azomethine Ylides: Azomethine ylides are generated in situ from the condensation of isatins with sarcosine.
Cycloaddition Reaction: The azomethine ylides undergo a 1,3-dipolar cycloaddition with dipolarophiles such as trans-1,2-dibenzoylethylene under conventional heating.
This method provides high regioselectivity and stereoselectivity, enabling the assembly of complex structural entities in a single step with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. Molecular docking studies have shown that the compound can inhibit DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cell cycle regulation, respectively . This inhibition leads to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidine]: This compound shares a similar spirocyclic structure but with an indoline moiety instead of chromane.
Spiro[chromane-2,1’-cyclohexan]-4-one: Another spirocyclic compound with a chromane moiety, but different ring fusion.
Uniqueness
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is unique due to its specific combination of chromane and pyrrolidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 2'-oxospiro[3,4-dihydrochromene-2,3'-pyrrolidine]-6-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-18-12(16)10-2-3-11-9(8-10)4-5-14(19-11)6-7-15-13(14)17/h2-3,8H,4-7H2,1H3,(H,15,17) |
InChI Key |
RJRAJIFYEBITDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC3(CC2)CCNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)






![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
